molecular formula C15H16ClNO2 B1364076 ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate CAS No. 49844-36-2

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Cat. No. B1364076
CAS RN: 49844-36-2
M. Wt: 277.74 g/mol
InChI Key: KWLHEFQPHANDGF-UHFFFAOYSA-N
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Description

“Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” is a chemical compound with the molecular formula C15H16ClNO2 . It is a member of the class of carbazoles .


Molecular Structure Analysis

The molecular weight of “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” is 277.74 g/mol . The InChI string representation of its structure is InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” are not available, related compounds such as “6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide” are known to block the activity of an enzyme called SirT1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” include a molecular weight of 277.74 g/mol, a computed XLogP3-AA value of 3.8, one hydrogen bond donor count, two hydrogen bond acceptor counts, and three rotatable bond counts .

Scientific Research Applications

Asymmetric Synthesis

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has been used in the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. Key steps include asymmetric reductive amination and amide formation, highlighting its significance in pharmaceutical synthesis (Boggs et al., 2007).

Heteroannulation in Synthesis

The compound plays a role in the synthesis of heteroannulated carbazoles. For instance, its reaction with ethyl acetate yields derivatives used to prepare isoxazolo- and pyrazolo-fused carbazoles, demonstrating its utility in creating structurally diverse carbazole compounds (Martin & Prasad, 2007).

Photoinitiator Synthesis

A novel carbazole photoinitiator, 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime, was synthesized from ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate. This showcases its potential in the field of photochemistry, particularly in developing photoinitiators with specific properties (Xie Chuan, 2008).

Luminescence Analysis

This compound has been examined for its luminescence properties, particularly in conjunction with other anti-inflammatory agents. The studies involve solvent extraction from blood or plasma, highlighting its relevance in analytical chemistry, especially in luminescence-based assays (Strojny & de Silva, 1975).

Lipid-Lowering Properties

It has been evaluated for its serum lipid-lowering properties, with studies showing that it can lower serum cholesterol, triglyceride, phospholipid, and free fatty acid levels in normal rats. This indicates its potential therapeutic application in managing lipid disorders (Dalton & Pool, 1977).

Regioselective Synthesis

The compound is involved in regioselective synthesis processes. For instance, its derivatives have been synthesized with high regioselectivity, underlining its role in creating specific chemical structures, crucial in the development of pharmaceuticals and chemicals (Machado et al., 2011).

Cyclin Dependent Kinase Inhibition

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate derivatives have been studied as potential inhibitors of cyclin dependent kinase 1 (CDK1), a key protein in cell cycle regulation. This highlights its potential application in cancer therapy (Fousteris et al., 2008).

properties

IUPAC Name

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLHEFQPHANDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387798
Record name ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

CAS RN

49844-36-2
Record name ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AD Napper, J Hixon, T McDonagh… - Journal of medicinal …, 2005 - ACS Publications
High-throughput screening against the human sirtuin SIRT1 led to the discovery of a series of indoles as potent inhibitors that are selective for SIRT1 over other deacetylases and NAD-…
Number of citations: 551 pubs.acs.org
P Herdewijn - scriptiebank.be
As the world’s deadliest single infectious agent, TB counts for 7% of all deaths and every year nearly 10 million new cases occur, affecting mostly the young and productive adults. The …
Number of citations: 5 www.scriptiebank.be

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